
N-heptyl-2-methyl-3,5-dinitrobenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-heptyl-2-methyl-3,5-dinitrobenzamide is a chemical compound with the molecular formula C15H21N3O5. It is a derivative of 3,5-dinitrobenzamide, characterized by the presence of a heptyl group attached to the nitrogen atom of the amide functional group. This compound is known for its yellowish crystalline appearance and has various applications in scientific research and industry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-heptyl-2-methyl-3,5-dinitrobenzamide typically involves the nitration of 2-methylbenzamide followed by the introduction of the heptyl group. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid at low temperatures to introduce nitro groups at the 3 and 5 positions of the benzamide ring. The resulting 2-methyl-3,5-dinitrobenzamide is then reacted with heptylamine under reflux conditions to form this compound .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. The nitration and amination steps are carefully controlled to minimize by-products and maximize the efficiency of the synthesis .
Chemical Reactions Analysis
Types of Reactions
N-heptyl-2-methyl-3,5-dinitrobenzamide undergoes various chemical reactions, including:
Reduction: The nitro groups can be reduced to amino groups using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.
Substitution: The compound can undergo nucleophilic substitution reactions where the nitro groups are replaced by other nucleophiles.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon catalyst.
Substitution: Nucleophiles such as amines or thiols.
Hydrolysis: Strong acids (e.g., hydrochloric acid) or bases (e.g., sodium hydroxide).
Major Products Formed
Reduction: 2-methyl-3,5-diaminobenzamide.
Substitution: Various substituted benzamides depending on the nucleophile used.
Hydrolysis: 2-methyl-3,5-dinitrobenzoic acid and heptylamine.
Scientific Research Applications
N-heptyl-2-methyl-3,5-dinitrobenzamide has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of other complex organic molecules.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Studied for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the production of dyes, pigments, and other chemical intermediates
Mechanism of Action
The mechanism of action of N-heptyl-2-methyl-3,5-dinitrobenzamide involves its interaction with specific molecular targets. The nitro groups are believed to play a crucial role in its biological activity, potentially interfering with cellular processes such as enzyme function or membrane integrity. The compound may also undergo metabolic reduction to form reactive intermediates that can further interact with biological molecules .
Comparison with Similar Compounds
Similar Compounds
2-Methyl-3,5-dinitrobenzamide: Lacks the heptyl group, making it less hydrophobic and potentially less bioavailable.
N-(4-aminocyclooctyl)-3,5-dinitrobenzamide: Contains a cyclooctyl group instead of a heptyl group, which may alter its biological activity and solubility.
Uniqueness
N-heptyl-2-methyl-3,5-dinitrobenzamide is unique due to the presence of the heptyl group, which enhances its hydrophobicity and potentially its ability to interact with lipid membranes. This structural feature may contribute to its distinct biological and chemical properties compared to other similar compounds .
Properties
Molecular Formula |
C15H21N3O5 |
|---|---|
Molecular Weight |
323.34 g/mol |
IUPAC Name |
N-heptyl-2-methyl-3,5-dinitrobenzamide |
InChI |
InChI=1S/C15H21N3O5/c1-3-4-5-6-7-8-16-15(19)13-9-12(17(20)21)10-14(11(13)2)18(22)23/h9-10H,3-8H2,1-2H3,(H,16,19) |
InChI Key |
LTKWALVUBJIQHJ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCNC(=O)C1=C(C(=CC(=C1)[N+](=O)[O-])[N+](=O)[O-])C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


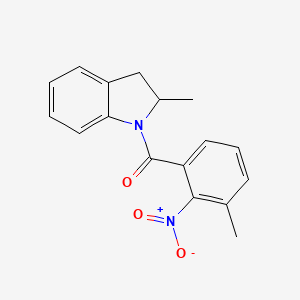
![N-[4-chloro-3-(trifluoromethyl)phenyl]-2-[3-(3-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]acetamide](/img/structure/B11018119.png)
![(2E)-N-[4-chloro-2-(phenylcarbonyl)phenyl]-3-(3-nitrophenyl)prop-2-enamide](/img/structure/B11018128.png)
![2-({[4-hydroxy-6-(propan-2-yl)thieno[2,3-d]pyrimidin-2-yl]methyl}sulfanyl)-N-(propan-2-yl)acetamide](/img/structure/B11018136.png)
![3-chloro-N-[4-(pyridin-3-yl)-1,3-thiazol-2-yl]benzamide](/img/structure/B11018141.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-2-(3-oxo-1,2-benzothiazol-2(3H)-yl)acetamide](/img/structure/B11018146.png)
![(E)-3-(benzo[d][1,3]dioxol-5-yl)-N-(3-methoxypropyl)acrylamide](/img/structure/B11018154.png)
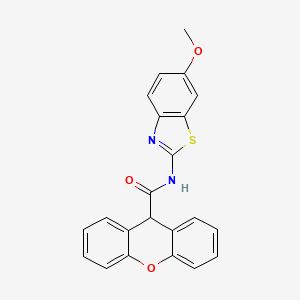
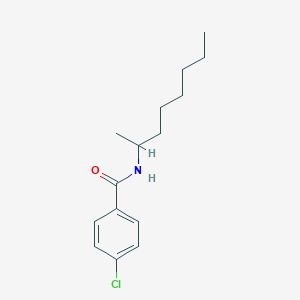
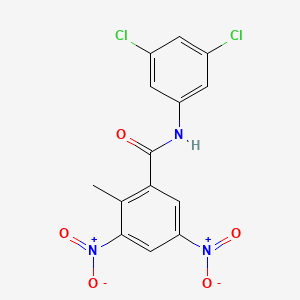
![4-{[(2E)-3-(1,3-benzodioxol-5-yl)prop-2-enoyl]amino}benzamide](/img/structure/B11018184.png)
![N-{2-[(4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl)oxy]propanoyl}-L-leucine](/img/structure/B11018187.png)
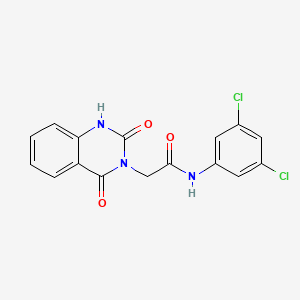
methanone](/img/structure/B11018195.png)
